

An In-depth Technical Guide to Mal-amido-PEG2-NHS Ester

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Compound of Interest

Compound Name: *Mal-amido-PEG2-NHS ester*

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This guide provides comprehensive technical information on **Mal-amido-PEG2-NHS ester**, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and diagnostics. It details the compound's chemical properties, provides a step-by-step experimental protocol for its use, and illustrates a typical conjugation workflow.

Core Compound Data

Mal-amido-PEG2-NHS ester is a versatile chemical tool featuring a maleimide group for selective conjugation to thiol-containing molecules and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The inclusion of a two-unit polyethylene glycol (PEG) spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous media.^{[1][2][3]}

Property	Data	References
Chemical Formula	C18H23N3O9	[1][2][3][4]
Molecular Weight	425.39 g/mol	[2][4]
Exact Mass	425.1434 g/mol	[2]
CAS Number	955094-26-5	[1][2][4]
Synonyms	Maleimide-PEG2-NHS Ester, Mal-NH-PEG2-NHS, Maleimide-PEG2-succinimidyl Ester	[2]
Purity	Typically >95%	[1][5]
Elemental Analysis	C, 50.82; H, 5.45; N, 9.88; O, 33.85	[2]

Reaction Chemistry and Applications

The dual reactivity of **Mal-amido-PEG2-NHS ester** allows for the sequential and specific linkage of two different biomolecules.

- **NHS Ester Reaction:** The NHS ester group forms a stable amide bond by reacting with primary amines (-NH₂) on proteins (e.g., the side chain of lysine residues or the N-terminus) or amine-modified oligonucleotides.[1][6] This reaction is most efficient at a pH of 7-9.[7]
- **Maleimide Reaction:** The maleimide group specifically reacts with sulfhydryl groups (-SH), such as those on cysteine residues, to form a stable thioether bond.[1][6] This reaction proceeds optimally at a pH of 6.5-7.5.[7]

This heterobifunctional nature makes the compound an essential tool for creating antibody-drug conjugates (ADCs), where a cytotoxic agent is linked to a monoclonal antibody for targeted cancer therapy.[8][9] Other applications include protein-protein conjugation, surface modification, and the development of diagnostic assays.[8][10]

Experimental Protocol: Two-Step Protein Conjugation

This protocol outlines a general procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using **Mal-amido-PEG2-NHS ester**.

Materials:

- Amine-containing protein (Protein-NH₂)
- Sulfhydryl-containing protein (Protein-SH)
- **Mal-amido-PEG2-NHS ester**
- Organic Solvent (anhydrous DMSO or DMF)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Desalting columns

Procedure:

Step 1: Activation of Amine-Containing Protein

- Preparation: Prepare the amine-containing protein (Protein-NH₂) in the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris).[\[11\]](#)
- Crosslinker Dissolution: Immediately before use, dissolve the **Mal-amido-PEG2-NHS ester** in a small amount of an organic solvent like DMSO or DMF.[\[7\]](#)[\[12\]](#)
- Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[\[7\]](#) The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.[\[7\]](#)
- Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[\[7\]](#) This step allows the NHS ester to react with the primary amines on the protein,

attaching the maleimide-PEG2 moiety.

Step 2: Purification of Activated Protein

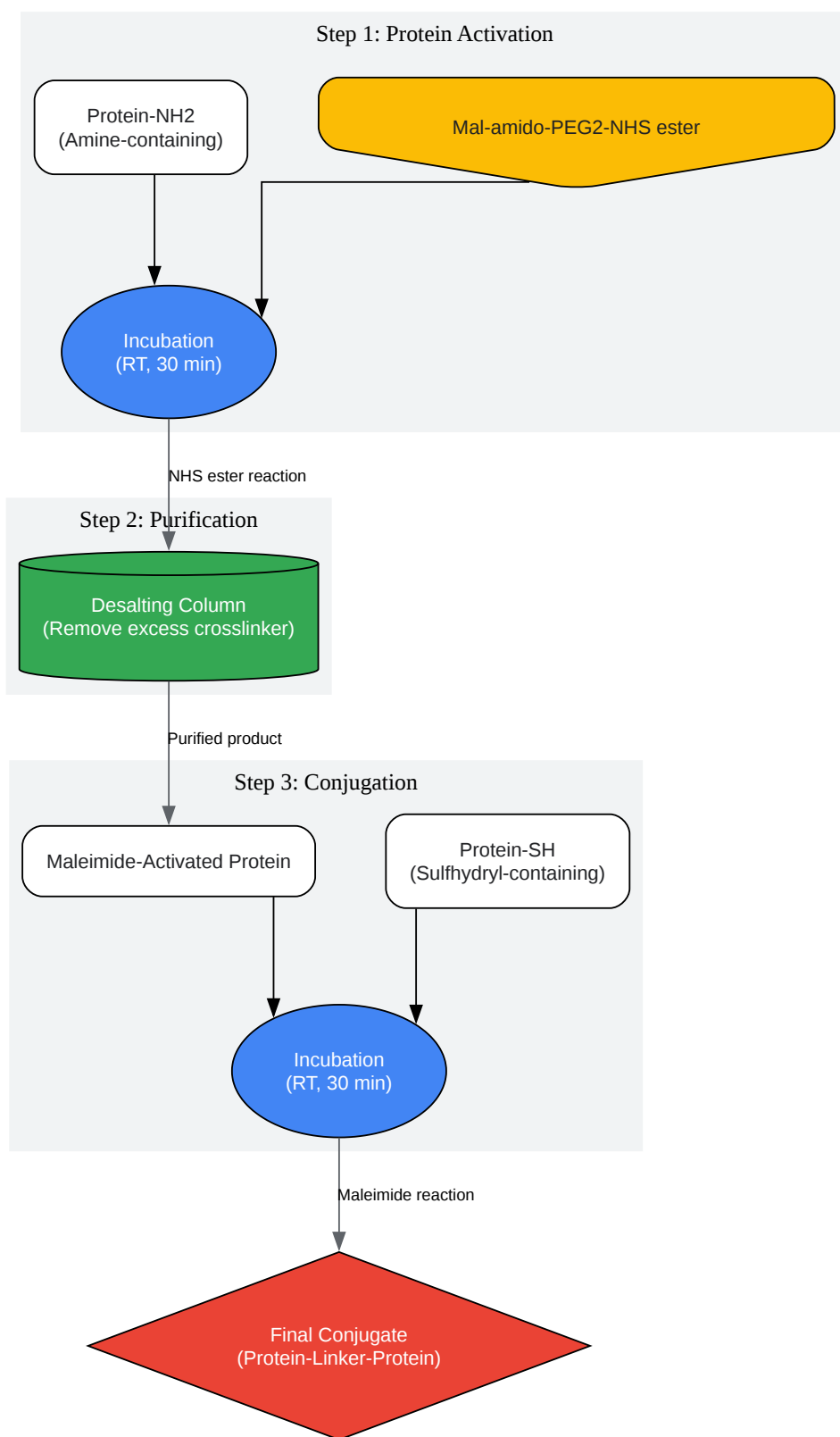
- **Removal of Excess Crosslinker:** To prevent undesired cross-linking in the next step, remove the non-reacted **Mal-amido-PEG2-NHS ester** from the reaction mixture. This is typically achieved using a desalting column equilibrated with the Conjugation Buffer.[\[7\]](#)[\[11\]](#)

Step 3: Conjugation to Sulfhydryl-Containing Protein

- **Preparation of Second Protein:** Ensure the sulfhydryl-containing protein (Protein-SH) is prepared and ready for conjugation. If necessary, reduce any disulfide bonds to generate free sulfhydryls.[\[7\]](#)
- **Conjugation Reaction:** Combine the purified, maleimide-activated protein from Step 2 with the sulfhydryl-containing protein. The molar ratio should be optimized based on the desired final conjugate and the number of reactive sites on each protein.[\[7\]](#)
- **Incubation:** Incubate this second reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C to allow the maleimide groups to react with the sulfhydryl groups, forming a stable thioether linkage.[\[7\]](#)
- **Final Purification:** The final conjugate can be purified from unreacted proteins and byproducts using methods such as size-exclusion chromatography.

Logical Workflow Visualization

The following diagram illustrates the two-step conjugation process described in the protocol.



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Caption: Workflow for two-step protein conjugation using **Mal-amido-PEG2-NHS ester**.

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